2-Ethylhexyl (1-hydroxypentyl)phosphonate
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Overview
Description
2-Ethylhexyl (1-hydroxypentyl)phosphonate is an organophosphorus compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (1-hydroxypentyl)phosphonate typically involves the reaction of 2-ethylhexanol with 1-hydroxypentylphosphonic acid. This reaction can be catalyzed by various agents, including palladium catalysts, under specific conditions such as microwave irradiation . The reaction proceeds with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production methods for this compound often involve solvent extraction techniques. For example, solvent extraction technology using 2-ethylhexyl phosphonic acid is commonly employed for the separation of rare earth elements . This process, while effective, may require multiple stages and high acid concentrations for optimal results .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl (1-hydroxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and trialkyl phosphites . Conditions such as microwave irradiation and visible-light illumination are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include aryl phosphonates, phosphine oxides, and other organophosphorus compounds .
Scientific Research Applications
2-Ethylhexyl (1-hydroxypentyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical reactions.
Medicine: It is explored for its potential use in the treatment of bacterial infections and viral diseases.
Industry: The compound is used in solvent extraction processes for the separation of rare earth elements.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl (1-hydroxypentyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, facilitating the extraction and separation of rare earth elements . Additionally, the compound’s reactivity with various reagents allows it to participate in a wide range of chemical reactions, contributing to its versatility in scientific research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethylhexyl (1-hydroxypentyl)phosphonate include:
2-Ethylhexyl phosphonic acid: Commonly used in solvent extraction processes.
α-Hydroxy phosphonates: Known for their reactivity and applications in organic synthesis.
α-Amino phosphonates: Utilized in the synthesis of biologically active molecules.
Uniqueness
What sets this compound apart is its unique combination of a phosphonate group with a hydroxypentyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and other reagents .
Properties
CAS No. |
62277-89-8 |
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Molecular Formula |
C13H28O4P- |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-ethylhexoxy(1-hydroxypentyl)phosphinate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-9-12(6-3)11-17-18(15,16)13(14)10-8-5-2/h12-14H,4-11H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
DHAVDPXMUGQXOM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(C(CCCC)O)[O-] |
Origin of Product |
United States |
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